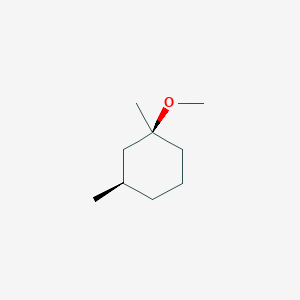![molecular formula C48H58O8 B15167638 1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] CAS No. 346694-58-4](/img/structure/B15167638.png)
1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylenedimethanetriyl core connected to four 3,5-bis(methoxymethyl)benzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Central Core: The central 1,4-phenylenedimethanetriyl core is synthesized through a series of reactions starting from benzene derivatives. This often involves Friedel-Crafts alkylation to introduce methylene groups.
Attachment of Benzene Groups: The 3,5-bis(methoxymethyl)benzene groups are then attached to the central core through nucleophilic substitution reactions. This step requires the use of strong nucleophiles and appropriate solvents to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroxymethyl compounds.
科学的研究の応用
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, while the benzene rings provide aromatic stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): This compound has a similar biphenyl core but different substituents, leading to distinct chemical properties.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) Perchlorates: Another related compound with a biphenyl core and tetrazin-1-ium groups.
Uniqueness
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is unique due to its specific combination of a 1,4-phenylenedimethanetriyl core and four 3,5-bis(methoxymethyl)benzene groups. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
346694-58-4 |
|---|---|
分子式 |
C48H58O8 |
分子量 |
763.0 g/mol |
IUPAC名 |
1-[[4-[bis[3,5-bis(methoxymethyl)phenyl]methyl]phenyl]-[3,5-bis(methoxymethyl)phenyl]methyl]-3,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C48H58O8/c1-49-25-33-13-34(26-50-2)18-43(17-33)47(44-19-35(27-51-3)14-36(20-44)28-52-4)41-9-11-42(12-10-41)48(45-21-37(29-53-5)15-38(22-45)30-54-6)46-23-39(31-55-7)16-40(24-46)32-56-8/h9-24,47-48H,25-32H2,1-8H3 |
InChIキー |
XLBOUWSJRPWVOW-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=CC(=C1)C(C2=CC=C(C=C2)C(C3=CC(=CC(=C3)COC)COC)C4=CC(=CC(=C4)COC)COC)C5=CC(=CC(=C5)COC)COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
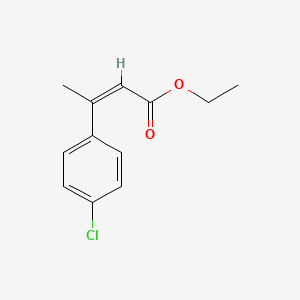

![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
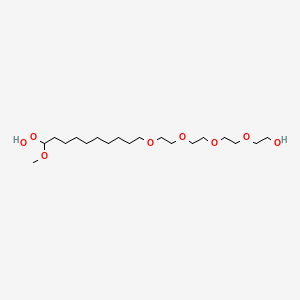
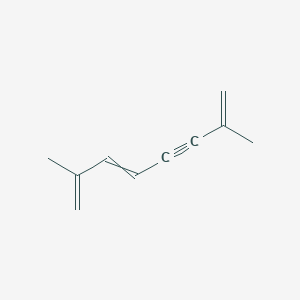
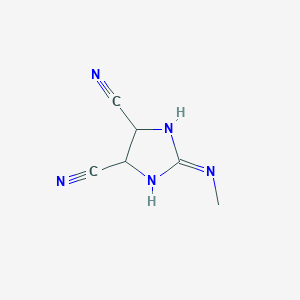
![[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene](/img/structure/B15167612.png)
![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)
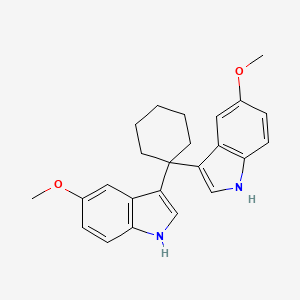
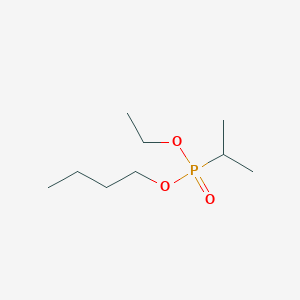
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)
